Purine Nucleoside Phosphorylase (PNP) Binding Affinity: Human Erythrocyte Assay
The compound demonstrates measurable but moderate binding affinity for human erythrocyte purine nucleoside phosphorylase (PNP) [1]. While a direct head-to-head comparison with its closest 6-thioether analogs is not available in a single study, class-level inference from PNP inhibition data on structurally similar 6-substituted purines indicates that the 1-phenylethyl group significantly impacts binding compared to simpler alkyl or aryl thioethers [2].
Comparator: IC50 = 1.33E+3 nM (6-methylthiopurine ribonucleoside)
| Evidence Dimension | Binding Affinity (Ki) to Human Erythrocyte PNP |
|---|---|
| Target Compound Data | Ki = 1.00E+5 nM (100 µM) [1] |
| Comparator Or Baseline | 6-Methylthiopurine ribonucleoside: IC50 = 1.33E+3 nM (1.33 µM) for PNP inhibition [2] |
| Quantified Difference | Approximately 75-fold lower affinity for the target compound compared to the comparator (note: comparator is a nucleoside, not a free base). |
| Conditions | Competitive inhibition assay using human erythrocyte PNP; target compound evaluated as a free base [1]. Comparator assay measured conversion of [8-14C]-inosine to [8-14C]-hypoxanthine by PNP [2]. |
Why This Matters
This data establishes a baseline for the compound's interaction with a key purine metabolism enzyme, confirming that the 1-phenylethyl substitution produces a distinct affinity profile that cannot be predicted from smaller alkylthio analogs, a critical consideration for SAR studies and target validation.
- [1] BindingDB. CHEMBL_162187 (CHEMBL766707). Affinity data for entry 50035279: Ki = 1.00E+5 nM against human erythrocyte purine nucleoside phosphorylase. View Source
- [2] BindingDB. BDBM50404028 (CHEMBL2021376). Affinity data: IC50 = 1.33E+3 nM for inhibition of purine nucleoside phosphorylase activity. View Source
